N-(5-bromoquinolin-8-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
N-(5-bromoquinolin-8-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and versatile applications . The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .
Properties
IUPAC Name |
N-(5-bromoquinolin-8-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN5O/c17-11-4-5-12(15-10(11)3-1-6-19-15)20-16(23)13-9-14-18-7-2-8-22(14)21-13/h1-9H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFVKFSVLGIIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC(=O)C3=NN4C=CC=NC4=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-bromoquinolin-8-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . This method is favored due to its excellent performance and the ability to introduce various substituents selectively . Industrial production methods often involve the use of palladium-catalyzed sequential arylation, alkynylation, and SNAr reactions to achieve high yields and purity .
Chemical Reactions Analysis
N-(5-bromoquinolin-8-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in material science as a fluorophore for optical applications, thanks to its tunable photophysical properties .
Mechanism of Action
The mechanism of action of N-(5-bromoquinolin-8-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It has been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2, and the pathways involved are primarily related to cell cycle progression and apoptosis induction .
Comparison with Similar Compounds
N-(5-bromoquinolin-8-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar structural motifs but differ in their specific substituents and biological activities . The unique combination of the quinoline and pyrazole rings in this compound provides it with distinct photophysical properties and enhanced biological activity compared to its analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
